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Abstract
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical

signaling node and a well-validated target in oncology. Its role in mediating cellular proliferation,

survival, and differentiation through the RAS-MAPK pathway has made it an attractive, albeit

challenging, drug target. This technical guide provides a comprehensive overview of the

discovery and development of SHP836, an allosteric inhibitor of SHP2. We will delve into the

initial high-throughput screening that identified this novel compound, its mechanism of action,

and its characterization through various biochemical and cellular assays. Detailed experimental

protocols and quantitative data are presented to offer a practical resource for researchers in the

field. Furthermore, we explore the structural basis of its interaction with SHP2 and its place in

the evolution of more potent SHP2 inhibitors.

Introduction: SHP2 as a Therapeutic Target
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key transducer

of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the

RAS-mitogen-activated protein kinase (MAPK) cascade. Dysregulation of SHP2 activity, often

through gain-of-function mutations, is implicated in various human cancers and developmental

disorders like Noonan syndrome. The phosphatase activity of SHP2 is tightly regulated by its

two N-terminal SH2 domains, which maintain the protein in a closed, auto-inhibited

conformation. Upon cellular stimulation, these SH2 domains bind to specific phosphotyrosine
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residues on activated RTKs or their docking proteins, leading to a conformational change that

opens the catalytic site and activates SHP2. This activation potentiates signaling through the

RAS-MAPK pathway, promoting cell growth and survival. The critical role of SHP2 in oncogenic

signaling has made it a high-priority target for therapeutic intervention.

Discovery of SHP836: A High-Throughput Screening
Hit
SHP836 was identified by Novartis through a high-throughput screening (HTS) campaign

aimed at discovering allosteric inhibitors of SHP2.[1] This screening effort was designed to

identify compounds that could stabilize the auto-inhibited conformation of SHP2, a novel

approach to circumvent the challenges associated with targeting the highly conserved and

charged active site of protein tyrosine phosphatases.

The screening cascade involved a fluorescence-based enzymatic assay using the full-length

SHP2 protein.[1][2] To enrich for allosteric inhibitors, active compounds were subsequently

tested against the isolated SHP2 protein tyrosine phosphatase (PTP) domain. Compounds that

showed inhibitory activity against the full-length enzyme but not the isolated PTP domain were

prioritized as potential allosteric modulators.[1] SHP836 emerged from this screen as a

validated hit that exhibited the desired biochemical profile of an allosteric inhibitor.[3]

Logical Flow of the HTS Campaign
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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